molecular formula C21H20N2O2 B4243518 N'-(4-ethoxyphenyl)-N,N-diphenylurea

N'-(4-ethoxyphenyl)-N,N-diphenylurea

Cat. No.: B4243518
M. Wt: 332.4 g/mol
InChI Key: ZMTQKGYVJIDJGM-UHFFFAOYSA-N
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Description

N'-(4-Ethoxyphenyl)-N,N-diphenylurea is a chemical compound built around the N,N-diphenylurea scaffold, a structure recognized for its significant research value in medicinal chemistry. The diphenylurea core is a privileged structure in drug discovery, known for its diverse biological activities. Recent scientific investigations have highlighted novel N,N-diphenylurea derivatives as promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that is a hot target in the field of cancer immunotherapy . IDO1 is overexpressed in many tumor types and facilitates tumor immune evasion by suppressing T-cell function and promoting immune tolerance . Therefore, this compound serves as a valuable synthetic intermediate or reference standard for researchers designing and developing new small-molecule therapeutics aimed at boosting the immune system's ability to fight cancer. The addition of the 4-ethoxyphenyl moiety may influence the compound's electronic properties, lipophilicity, and overall binding affinity, allowing researchers to explore structure-activity relationships. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethoxyphenyl)-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-25-20-15-13-17(14-16-20)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTQKGYVJIDJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323676
Record name 3-(4-ethoxyphenyl)-1,1-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838884-13-2
Record name 3-(4-ethoxyphenyl)-1,1-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Ethoxyphenyl N,n Diphenylurea and Analogous Structures

Classical and Contemporary Approaches to Urea (B33335) Synthesis

The preparation of urea derivatives has traditionally relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govrsc.org However, modern synthetic chemistry increasingly favors the development of safer, more efficient, and environmentally friendly protocols, leading to a surge in phosgene-free methods. rsc.orgresearchgate.net

Isocyanate Routes: The most conventional method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govnih.govacs.org This approach is generally efficient but is limited by the commercial availability of the required isocyanate precursors and the inherent toxicity of these reagents. nih.govacs.org The isocyanates themselves are typically prepared using the highly toxic and corrosive gas, phosgene, or its safer but still hazardous liquid equivalent, triphosgene. nih.govnih.gov

Phosgene-Free Methods: Growing concerns over the safety and environmental impact of phosgene have driven the development of numerous alternative "phosgene-free" synthetic routes. rsc.orgresearchgate.net These contemporary methods focus on avoiding the direct use of phosgene and often involve the in situ generation of isocyanate intermediates or utilize different carbonyl sources entirely. Key phosgene substitutes include N,N'-carbonyldiimidazole (CDI), carbonates, and chloroformates. nih.govrsc.org Additionally, methods using carbon dioxide (CO₂) or carbon monoxide (CO) as C1 building blocks are gaining prominence as greener alternatives. rsc.orgacs.org Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, provide powerful phosgene-free pathways to isocyanates from carboxylic acids, amides, and hydroxamic acids, respectively. nih.govorganic-chemistry.orgtandfonline.com

A comparison of these general approaches is summarized in the table below.

MethodCarbonyl SourceKey IntermediateAdvantagesDisadvantages
Classical Phosgene Route Phosgene (COCl₂)Isocyanate/Carbamoyl chlorideHigh reactivity, well-establishedExtreme toxicity, corrosive byproducts
Isocyanate Addition Pre-formed Isocyanate-Generally high yield, straightforwardLimited isocyanate availability, toxicity
Phosgene Equivalents (e.g., CDI) N,N'-CarbonyldiimidazoleActivated amineMilder conditions, solid reagentStoichiometric byproducts
Carbonates/Carbamates Dialkyl CarbonatesCarbamate (B1207046)Low toxicity reagentsOften requires catalysts, higher temperatures
Rearrangement Reactions Carboxylic Acid, Amide, etc.Isocyanate (in situ)Avoids handling isocyanatesCan require stoichiometric activators
Direct Carbonylation CO / CO₂-Atom-economical, green C1 sourceOften requires catalysts, high pressure

Synthesis of N'-(4-ethoxyphenyl)-N,N-diphenylurea via Amine-Isocyanate Condensation

The most direct and classical synthesis of this compound involves the nucleophilic addition of diphenylamine (B1679370) to 4-ethoxyphenyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine (diphenylamine) attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final trisubstituted urea product.

This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. nih.gov The reaction generally proceeds to completion within a few hours and often provides the desired product in high yield with simple workup procedures, frequently involving filtration of the solid product. nih.govnih.gov While this method is highly effective, its primary limitation is the reliance on the availability of the specific isocyanate, 4-ethoxyphenyl isocyanate.

Novel Synthetic Routes to this compound

Novel synthetic strategies aim to circumvent the need for pre-formed, and often hazardous, isocyanates by generating them in situ or by using alternative reaction pathways. These methods offer greater flexibility and improved safety profiles.

Carbamate Transformations: Carbamates can serve as stable precursors that can be converted into ureas. One approach involves the reaction of a carbamate, such as O-methyl-N,N-diphenyl carbamate, with an amine, like 4-ethoxyaniline. This transformation can be mediated by reagents like aluminum amides, formed from trimethylaluminum (B3029685) and the amine, which facilitate the displacement of the alkoxy group from the carbamate to form the urea. organic-chemistry.org This method is particularly useful for synthesizing highly substituted ureas. organic-chemistry.org Another pathway involves the alcoholysis of disubstituted ureas to form carbamates, which can then be reacted with a different amine to yield a new urea, demonstrating the interchangeability of these functionalities under catalytic conditions. iupac.org

Biuret Reactions: Biuret formation typically refers to the condensation of two urea molecules with the elimination of ammonia (B1221849), a common side reaction in industrial urea production. While not a primary route for synthesizing this compound, related transamidation reactions between a pre-existing urea/thiourea (B124793) and an amine can be used to synthesize new urea derivatives under solvent-free conditions using solid acid catalysts. researchgate.net

Lossen Rearrangement Derived Pathways: The Lossen rearrangement is a powerful phosgene-free method for generating isocyanates from hydroxamic acids or their derivatives. researchgate.netnih.gov In this pathway, a hydroxamic acid is activated (e.g., by acylation) and then treated with a base, causing it to rearrange into an isocyanate with the elimination of a carboxylate leaving group. This in situ generated isocyanate can then be trapped by an amine to form a urea derivative. researchgate.net For the synthesis of the target compound, 4-ethoxybenzoyl hydroxamic acid could be subjected to a Lossen rearrangement in the presence of diphenylamine. This can often be accomplished in a one-pot procedure, for example, by using a carbodiimide (B86325) to mediate the rearrangement and subsequent coupling. nih.gov This approach is advantageous as it starts from carboxylic acids and avoids the isolation of the isocyanate intermediate. researchgate.net

Similarly, the Hofmann rearrangement of primary amides (e.g., 4-ethoxybenzamide) can generate the isocyanate intermediate in situ, which can then react with an amine. organic-chemistry.orgthieme.de

Novel RouteStarting MaterialsKey TransformationAdvantages
Carbamate Transformation Carbamate + AmineNucleophilic substitutionAvoids isocyanates, good for substituted ureas. organic-chemistry.org
Biuret-type Reaction Urea + AmineTransamidationCan be solvent-free. researchgate.net
Lossen Rearrangement Hydroxamic Acid + AmineRearrangement to in situ isocyanatePhosgene-free, one-pot procedures. nih.gov
Hofmann Rearrangement Primary Amide + AmineRearrangement to in situ isocyanateStarts from readily available amides. organic-chemistry.orgthieme.de

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency of urea synthesis, particularly for N,N,N'-trisubstituted ureas, can be significantly enhanced through the use of catalytic systems and the optimization of reaction conditions.

Catalytic Systems: While the direct condensation of an isocyanate with an amine is often fast and uncatalyzed, other routes benefit greatly from catalysis.

Tertiary Amines: In reactions involving isocyanates, tertiary amine catalysts such as N,N-dimethylethanolamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used, especially in polyurethane synthesis, to accelerate the reaction between isocyanate and hydroxyl or amine groups. google.comresearchgate.netgoogleapis.com

Metal Catalysts: For syntheses starting from urea and anilines, catalysts like zinc acetate (B1210297), lead acetate, or iron(III) chloride have been shown to be effective. nih.govdissertationtopic.net For example, the synthesis of N,N'-diphenylurea from urea and aniline (B41778) is optimized using zinc acetate in xylene. dissertationtopic.net Palladium-based catalysts are employed in the reductive carbonylation of nitro compounds to form ureas, offering a phosgene-free route from different starting materials. researchgate.net

Solid Acid/Base Catalysts: Heterogeneous catalysts like TiO₂–Cr₂O₃/SiO₂ have been developed for the synthesis of carbamates from ureas, which can be further converted to different urea derivatives. rsc.org

Reaction Condition Optimization: The yield and purity of this compound are highly dependent on reaction conditions.

Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like xylene, toluene, or THF are often preferred. nih.govdissertationtopic.net In some modern approaches, water has been successfully used as a green solvent for the synthesis of N-substituted ureas from potassium isocyanate and amines. nih.gov

Temperature: Reaction temperatures can range from ambient to reflux conditions. For instance, the synthesis of N,N'-diphenylurea from urea and aniline without a catalyst is optimized at 180°C. researchgate.net Higher temperatures can also promote side reactions, so careful control is necessary.

Reactant Ratio: The stoichiometry of the reactants is crucial. An excess of the amine component may be used to ensure complete conversion of the isocyanate or to act as a solvent. For the synthesis of N,N'-diphenylurea, a molar ratio of aniline to urea of 5:1 was found to be optimal in a solvent-free system. researchgate.net

Removal of Byproducts: In reactions that produce volatile byproducts like ammonia (e.g., from urea and aniline), continuous removal by passing a stream of nitrogen or applying a vacuum can drive the reaction equilibrium toward the product, significantly increasing the yield. dissertationtopic.netresearchgate.net

Green Chemistry Principles in the Preparation of this compound

Applying the principles of green chemistry to the synthesis of urea derivatives is a major goal of modern chemical research. This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Direct carbonylation of amines using CO or CO₂ is highly atom-economical. rsc.orgacs.org

Use of Safer Reagents: The most significant green advancement in urea synthesis is the move away from highly toxic phosgene. rsc.orgresearchgate.net Utilizing phosgene substitutes like CDI or generating isocyanates in situ via rearrangements are key strategies. nih.govtandfonline.com Using urea itself as a carbonyl source is another benign alternative. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core principle. Water has been demonstrated as a viable solvent for certain urea syntheses, offering significant environmental benefits. nih.govresearchgate.net Solvent-free reactions, where one of the reactants acts as the solvent, further reduce environmental impact. researchgate.netresearchgate.net

Catalysis: The use of catalysts is inherently green as it allows reactions to proceed under milder conditions with lower energy input and can improve selectivity, thereby reducing waste. Recyclable heterogeneous catalysts are particularly advantageous. researchgate.netdissertationtopic.net

Renewable Feedstocks: A long-term goal is the synthesis of "green urea" from renewable sources. This involves using green ammonia, produced via the Haber-Bosch process powered by renewable energy, and captured carbon dioxide. rsc.org While primarily focused on the bulk chemical urea, these principles can be extended to the synthesis of its derivatives.

Green Chemistry PrincipleApplication in Urea SynthesisExample
Prevent Waste One-pot syntheses, high-yield reactionsCarbodiimide-mediated Lossen rearrangement and coupling. nih.gov
Atom Economy Use of CO or CO₂ as C1 sourceDBU-catalyzed reaction of amines and CO₂. acs.org
Less Hazardous Synthesis Avoidance of phosgeneUse of N,N'-carbonyldiimidazole (CDI) or triphosgene. nih.gov
Safer Solvents & Auxiliaries Use of water; solvent-free conditionsNucleophilic addition of amines to KOCN in water. nih.gov
Energy Efficiency Catalysis to lower reaction temperaturesFeCl₃ catalyzed Ritter-type reaction. nih.gov
Use of Renewable Feedstocks Use of captured CO₂ and green ammoniaProposed strategies for large-scale green urea production. rsc.org

Advanced Spectroscopic and Structural Characterization of N 4 Ethoxyphenyl N,n Diphenylurea

Vibrational Spectroscopy Analysis (FT-IR) for Functional Group Identification and Molecular Fingerprinting

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N'-(4-ethoxyphenyl)-N,N-diphenylurea is expected to exhibit a unique pattern of absorption bands that serve as a molecular fingerprint.

The key functional groups—a tetrasubstituted urea (B33335), aromatic rings, and an ether linkage—give rise to characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration of the urea moiety. In amides and related compounds, this band is typically strong and appears in the region of 1630-1680 cm⁻¹. For tetrasubstituted ureas, this peak is anticipated to be around 1650-1670 cm⁻¹. The C-N stretching vibrations of the urea group are also expected, likely appearing in the 1455-1300 cm⁻¹ range. researchgate.net

The presence of the ethoxy group (-O-CH₂-CH₃) and the phenyl rings introduces several other characteristic bands. Aryl alkyl ethers typically show two distinct C-O-C stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comspectroscopyonline.com The aromatic rings are identified by C-H stretching vibrations above 3000 cm⁻¹ and in-ring C=C stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Weaker overtone and combination bands may appear between 2000-1665 cm⁻¹, and C-H out-of-plane bending vibrations between 900-675 cm⁻¹ can offer clues about the substitution pattern of the aromatic rings. orgchemboulder.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H Stretch
2980-2850 Medium-Weak Aliphatic C-H Stretch (ethoxy group)
~1660 Strong C=O Stretch (urea) docbrown.info
1600-1580 Medium-Strong Aromatic C=C In-Ring Stretch orgchemboulder.comlibretexts.org
1500-1400 Medium-Strong Aromatic C=C In-Ring Stretch orgchemboulder.comlibretexts.org
~1455 Medium C-N Stretch (urea) researchgate.net
~1250 Strong Asymmetric C-O-C Stretch (aryl ether) youtube.comspectroscopyonline.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide a clear map of the hydrogen atoms. The ethoxy group is expected to produce two characteristic signals: a triplet around 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.0 ppm for the methylene (-OCH₂) protons, which are deshielded by the adjacent oxygen and coupled to the methyl protons. docbrown.infopressbooks.pub The aromatic protons on the three phenyl rings would appear in the downfield region, typically between 6.8 and 7.5 ppm, as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. youtube.comlibretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The carbonyl carbon of the urea group is expected to have the largest chemical shift, appearing significantly downfield in the range of 150-165 ppm. researchgate.netresearchgate.netlibretexts.org The aromatic carbons would generate several signals between approximately 115 and 160 ppm. The ipso-carbon attached to the ether oxygen is notably deshielded and typically appears at the lower end of this range (around 155-160 ppm), while other aromatic carbons appear at slightly higher field. hw.ac.ukuoi.gr The carbons of the ethoxy group would be found upfield, with the -OCH₂ carbon around 60-70 ppm and the -CH₃ carbon around 15 ppm. oregonstate.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals. COSY would confirm the coupling between the methyl and methylene protons of the ethoxy group, while HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the ethoxy group and its attached phenyl ring, and between the phenyl rings and the central urea nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Description
¹H ~7.5-6.8 Multiplets, Aromatic protons (14H)
¹H ~4.0 Quartet, -OCH₂ CH₃ (2H) docbrown.info
¹H ~1.4 Triplet, -OCH₂CH₃ (3H) docbrown.info
¹³C ~160 Carbonyl carbon (C=O) researchgate.netlibretexts.org
¹³C ~158 Aromatic C-O (ethoxy-substituted ring) hw.ac.uk
¹³C 145-115 Aromatic carbons (C-H, C-N, C-ipso)
¹³C ~64 -OCH₂ CH₃ oregonstate.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₂₁H₂₀N₂O₂), the calculated exact mass is 344.1525 g/mol . HRMS would confirm this value to within a few parts per million.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation patterns that corroborate the proposed structure. A key fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bonds adjacent to the carbonyl group. nih.gov This could lead to the formation of distinct fragment ions, such as the loss of an isocyanate moiety or cleavage resulting in diphenylamine (B1679370) and ethoxyphenyl isocyanate fragments.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₂₁H₂₁N₂O₂]⁺ 345.1598 Protonated molecular ion
[M-C₇H₇NO]⁺ [C₁₄H₁₄NO]⁺ 212.1070 Loss of ethoxyphenyl isocyanate
[M-C₁₂H₁₀N]⁺ [C₉H₁₀NO₂]⁺ 164.0601 Loss of diphenylamine radical
[C₁₂H₁₁N]⁺ [C₁₂H₁₁N]⁺ 170.0964 Diphenylamine fragment ion

Solid-State Structural Analysis by X-ray Crystallography for Crystal Packing and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for the exact title compound is not publicly available, analysis of closely related structures provides significant insight.

For instance, the crystal structure of N,N′-Diethyl-N,N′-diphenylurea shows that the nitrogen atoms of the urea core adopt a hybridization state intermediate between trigonal and tetrahedral, resulting in a non-planar arrangement around the amide groups. youtube.comresearchgate.net The phenyl groups in this analogue are oriented trans to each other with respect to the carbonyl oxygen. youtube.comresearchgate.net A similar conformation can be anticipated for this compound, where the bulky phenyl and ethoxyphenyl groups would likely adopt a twisted, propeller-like conformation to minimize steric hindrance. The dihedral angles between the planes of the aromatic rings and the central urea plane would be a key conformational parameter.

In the crystal structure of a related triphenylamine (B166846) derivative, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the molecules are linked into supramolecular chains via weak C-H···π interactions. nih.gov It is plausible that similar non-covalent interactions, along with van der Waals forces, would govern the crystal packing of this compound, influencing its solid-state properties.

Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., Near-Infrared Absorption Spectroscopy)

While FT-IR provides a fundamental fingerprint, advanced techniques like Near-Infrared (NIR) spectroscopy can probe more subtle molecular features, such as intermolecular interactions. NIR spectroscopy measures the absorption of light corresponding to overtones and combination bands of fundamental vibrations. hw.ac.uk

As a tetrasubstituted urea, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor for self-association. However, the lone pairs on its carbonyl oxygen and the two ether oxygens make it a potential hydrogen bond acceptor. researchgate.netrsc.org

NIR spectroscopy could be employed to study these acceptor capabilities by dissolving the compound in a hydrogen-donating solvent (like a simple alcohol) and observing shifts in the solvent's O-H overtone bands. The formation of a hydrogen bond between the solvent's hydroxyl group and the urea's carbonyl oxygen would cause a noticeable shift and change in the shape of the O-H band in the NIR spectrum, providing quantitative information about the strength and nature of this intermolecular interaction. researchgate.net

Computational and Theoretical Investigations of N 4 Ethoxyphenyl N,n Diphenylurea

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and reactivity of molecules. researchgate.netscispace.com Methods like DFT, often employing basis sets such as 6-31G(d,p) or 6-311G+(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.netscispace.com These calculations provide key electronic properties including total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which are crucial for understanding the molecule's polarity and reactive sites.

For the N,N-diphenylurea scaffold, DFT calculations help in determining bond lengths, bond angles, and dihedral angles of the optimized structure. rsc.org This information is essential for understanding the spatial arrangement of the phenyl and ethoxyphenyl groups around the central urea (B33335) moiety. The reactivity of the molecule can be predicted by analyzing various calculated parameters such as electronegativity, chemical hardness, and softness, which are derived from the energies of the frontier molecular orbitals. researchgate.net

Table 1: Representative Theoretical Parameters Calculated via DFT (Note: This table is illustrative of typical DFT outputs; specific values for N'-(4-ethoxyphenyl)-N,N-diphenylurea are not available in the searched literature.)

Parameter Description Typical Method
Total Energy The total electronic energy of the optimized molecule in its ground state. DFT/B3LYP
Dipole Moment A measure of the net molecular polarity. DFT/B3LYP
Atomic Charges The distribution of electron density among the atoms in the molecule. Mulliken Population Analysis

Conformational Landscape and Stability Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional shape or conformation. Computational methods are employed to explore the conformational landscape and identify the most stable conformers.

A study on the related 1,3-diphenylurea (B7728601) molecule using quantum chemical computations revealed a complex potential energy surface with multiple stable conformers. rsc.org The relative orientation of the phenyl rings with respect to the central urea plane defines different conformers, often labeled as trans-cis, trans-trans, or cis-cis. For 1,3-diphenylurea, a folded trans-cis conformer was identified as the global minimum (most stable), alongside an extended trans-trans conformer, while the highly folded cis-cis structure was found to be significantly higher in energy. rsc.org Similar analyses for this compound would involve rotating the key dihedral angles and calculating the energy of each resulting structure to map out the low-energy conformational space and determine the relative populations of each conformer at a given temperature.

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For aromatic urea derivatives, the HOMO is often localized on the more electron-rich phenyl rings, while the LUMO may be distributed across the urea backbone and the aromatic systems. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen or nitrogen atoms) that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around acidic hydrogen atoms) that are favorable for nucleophilic attack.

Green regions represent neutral potential. nih.gov

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, identifying them as sites for hydrogen bonding and electrophilic interactions.

Non-Covalent Interaction (NCI) and Topology Analyses

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly, crystal packing, and interaction of a molecule with biological targets. NCI analysis is a computational technique that helps visualize and characterize these weak interactions based on the electron density and its derivatives.

The results are typically presented as an NCI plot, where different types of interactions are represented by colored isosurfaces. nih.gov

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces denote weak, delocalized interactions such as van der Waals forces.

Red isosurfaces signify strong repulsive interactions, often found within sterically crowded regions or inside rings. nih.gov

Such an analysis for this compound would reveal the intramolecular hydrogen bonds that stabilize its conformation and the intermolecular forces that govern its solid-state structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes. ubaya.ac.id

For this compound, an MD simulation could be used to study its flexibility in an aqueous environment, revealing how water molecules interact with its polar and nonpolar regions. When docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, calculating metrics like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound. ubaya.ac.id A study on a related thiourea (B124793) derivative used MD simulations to confirm the stability of the compound within a kinase receptor, showing it to be more stable than a reference drug. ubaya.ac.id

In Silico Modeling for Structure-Property Relationship Predictions (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.gov This method is central to drug discovery for identifying potential new drug candidates. Several studies have successfully used molecular docking to investigate diphenylurea derivatives as inhibitors for various enzymes. nih.govnih.govfrontiersin.org

For example, diphenylurea derivatives have been identified as inhibitors of transketolase, a potential anticancer target. nih.gov Molecular docking studies suggested a novel binding mode where the compounds bind at the dimerization interface of the enzyme. nih.gov In another study, N,N-diphenylurea derivatives linked to a triazole structure were designed and docked into the active site of Indoleamine 2,3-dioxygenase 1 (IDO1), another cancer immunotherapy target, to explain their inhibitory activity. frontiersin.org

A docking study of this compound against a specific protein target would involve placing the molecule into the protein's binding site and using a scoring function to estimate the binding affinity. The results would predict the most likely binding pose and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Table 2: Examples of Molecular Docking Studies on Diphenylurea Derivatives

Derivative Class Protein Target Key Findings
Diphenylurea derivatives Human Transketolase Compounds identified via virtual screening; predicted to bind at the enzyme's dimerization interface. nih.gov
Diphenylurea-triazole hybrids Indoleamine 2,3-dioxygenase 1 (IDO1) Docking explained the binding mode and inhibitory potential of a synthesized compound with an IC50 of 1.73 µM. frontiersin.org

Chemical Reactivity and Transformation Studies of N 4 Ethoxyphenyl N,n Diphenylurea

Reaction Mechanisms and Pathways Involving the Urea (B33335) Moiety

The urea functional group is the most reactive site in the N'-(4-ethoxyphenyl)-N,N-diphenylurea molecule. Its reactivity is centered around the carbonyl carbon, which is susceptible to nucleophilic attack, and the N-H bonds, which can exhibit acidic properties.

Hydrolysis:

Under acidic conditions, the urea moiety can undergo hydrolysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of ureas involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. Subsequent proton transfer and bond cleavage lead to the formation of an amine and a carbamic acid, the latter of which is unstable and decomposes to another amine and carbon dioxide. For this compound, this would result in the formation of 4-ethoxyaniline, diphenylamine (B1679370), and carbon dioxide. The kinetics of hydrolysis for ureas in aqueous sulfuric and methanesulfonic acids have been studied, suggesting a bimolecular reaction between water and the diprotonated urea in solutions of intermediate acidity. libretexts.org

Thermal Decomposition:

Studies on the thermal decomposition of the related compound 1,3-diphenylurea (B7728601) indicate that at elevated temperatures, the urea linkage can break to form an isocyanate and an amine. In the case of this compound, thermal degradation would likely yield 4-ethoxyphenyl isocyanate and diphenylamine, or phenyl isocyanate and N-(4-ethoxyphenyl)-N-phenylamine, depending on which C-N bond is cleaved.

A summary of potential reaction products from the degradation of the urea moiety is presented in Table 1.

Reaction ConditionProbable Products
Acid-Catalyzed Hydrolysis4-Ethoxyaniline, Diphenylamine, Carbon Dioxide
Thermal Decomposition4-Ethoxyphenyl isocyanate and Diphenylamine OR Phenyl isocyanate and N-(4-ethoxyphenyl)-N-phenylamine

Functional Group Transformations and Derivatization Strategies

The structure of this compound offers several sites for functional group transformations and derivatization, allowing for the synthesis of a variety of analogs with potentially different properties.

Reactions at the N-H Group:

The nitrogen atom of the urea moiety bearing a hydrogen atom can be a site for various reactions. For instance, it can undergo N-alkylation or N-arylation, although such reactions might require specific catalysts due to the delocalization of the lone pair of electrons into the carbonyl group.

Modifications of the Phenyl Rings:

The phenyl rings can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the substituents will govern the position of the incoming electrophile. The diphenylamino group is an ortho, para-directing group, while the ethoxy group on the other phenyl ring is also a strong ortho, para-director.

Cleavage of the Ether Linkage:

The ethoxy group on the 4-ethoxyphenyl ring can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion, leading to the formation of a phenol (B47542) and an ethyl halide.

A summary of potential derivatization strategies is outlined in Table 2.

Target SiteReaction TypePotential ReagentsPotential Products
N-H groupAlkylationAlkyl halides, BaseN-alkylated derivatives
Phenyl ringsNitrationHNO₃, H₂SO₄Nitro-substituted derivatives
Phenyl ringsHalogenationBr₂, FeBr₃Bromo-substituted derivatives
Ethoxy groupEther CleavageHBr or HI4-Hydroxyphenyl derivative and ethyl halide

Stability Studies under Diverse Chemical Environments

Specific stability studies on this compound are not extensively reported in the literature. However, the stability of the compound can be inferred from the general behavior of diaryl ureas and aromatic ethers under various conditions.

Acidic and Basic Stability:

As discussed in the hydrolysis section, this compound is expected to be susceptible to degradation in strong acidic media, leading to the cleavage of the urea bond. libretexts.org In strongly basic conditions, while hydrolysis may be slower, the N-H proton can be abstracted, potentially leading to other reactions or degradation pathways, especially at elevated temperatures. The ether linkage is generally stable to basic conditions.

Oxidative and Reductive Stability:

The molecule contains functional groups that could be susceptible to oxidation or reduction. The aromatic rings can be oxidized under strong oxidizing conditions, potentially leading to ring-opening or the formation of quinone-like structures, though this would require harsh reagents. The urea functionality is generally stable to mild oxidizing agents.

Under reducing conditions, for instance, catalytic hydrogenation, the aromatic rings are generally stable unless under very high pressure and temperature. The urea and ether functionalities are also typically resistant to reduction under standard catalytic hydrogenation conditions.

Due to the lack of specific experimental data, a detailed quantitative assessment of the stability of this compound under diverse chemical environments cannot be provided at this time. Further experimental studies would be required to establish a comprehensive stability profile.

Advanced Applications and Materials Science Aspects of N 4 Ethoxyphenyl N,n Diphenylurea

Supramolecular Assembly and Self-Assembling Properties (e.g., gelation, crystal engineering)

The urea (B33335) functional group is a powerful motif for directing supramolecular assembly due to its capacity to form strong and directional hydrogen bonds. In a molecule like N'-(4-ethoxyphenyl)-N,N-diphenylurea, the N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This arrangement can lead to the formation of one-dimensional hydrogen-bonded chains or more complex networks, which are fundamental to processes like crystal engineering and gelation.

For gelation to occur, the molecule would need to self-assemble into long, entangled fibrous networks in a suitable solvent, effectively immobilizing the solvent molecules to form a gel. The solubility of this compound would be a critical factor, with gelation often observed in nonpolar organic solvents where the hydrogen-bonding interactions are maximized.

Formation of Inclusion Complexes and Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). While this compound is not a classic macrocyclic host like a cyclodextrin (B1172386) or calixarene, it could potentially act as a guest molecule, fitting within the cavity of a larger host. nih.govfrontiersin.org The size and shape of the molecule, along with the electronic properties of the ethoxyphenyl and diphenyl groups, would determine its affinity for different hosts.

Alternatively, in a self-assembled state, such as a crystalline lattice or a gel fiber, cavities or channels might be formed that could accommodate small guest molecules. The specificity of this inclusion would depend on the size, shape, and chemical complementarity between the guest and the binding pocket created by the assembled this compound molecules. Research in this area would involve screening various host molecules and potential guests to identify any inclusion phenomena. nih.govfrontiersin.org

Role as Ligands in Coordination Chemistry

The this compound molecule possesses several potential coordination sites for metal ions. The most likely coordination would occur through the carbonyl oxygen atom, which has lone pairs of electrons available for donation to a metal center. The nitrogen atoms of the urea moiety are generally poor donors due to the delocalization of their lone pairs into the carbonyl group. However, coordination through nitrogen cannot be entirely ruled out, especially with specific types of metal ions.

The phenyl rings themselves are not typically involved in direct coordination, but their electronic properties can influence the donor strength of the carbonyl oxygen. The ethoxy group could also potentially coordinate to a metal ion, making the ligand bidentate, although this is less common.

The synthesis of metal complexes with this compound as a ligand would be a foundational step in exploring its coordination chemistry. chemeo.comnih.govnih.govmolbase.com Characterization using techniques such as X-ray crystallography would be essential to determine the precise coordination mode. chemeo.com The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

Applications in Polymer Chemistry and Advanced Materials

This compound could be incorporated into polymers in several ways. It could be used as a monomer in a polymerization reaction, for example, if suitable reactive groups were added to its structure. More commonly, molecules with strong hydrogen-bonding capabilities are used as additives or cross-linking agents in polymers to modify their mechanical properties. The formation of a hydrogen-bonded network involving the urea groups could enhance the strength, thermal stability, and solvent resistance of a polymer matrix.

Another application could be in the development of "supramolecular polymers," where the monomer units are held together by non-covalent interactions, such as the hydrogen bonds of the urea groups. These materials can exhibit interesting properties, such as self-healing and responsiveness to external stimuli.

Electrochemical Properties and Potential Applications

The electrochemical behavior of this compound would be determined by the ease with which it can be oxidized or reduced. The phenyl groups are the most likely redox-active sites. The presence of the electron-donating ethoxy group would likely make the ethoxyphenyl ring easier to oxidize compared to the unsubstituted phenyl rings. The urea functionality itself is generally electrochemically stable.

Cyclic voltammetry would be the primary technique to investigate the electrochemical properties, revealing the oxidation and reduction potentials of the molecule. epa.govresearchgate.netresearchgate.net These properties are important for potential applications in areas such as organic electronics (e.g., as a component in organic light-emitting diodes or solar cells) or as a redox-active sensor. The stability of the radical ions formed upon oxidation or reduction would be a key factor in determining the suitability of the compound for such applications.

Future Research Directions and Concluding Remarks on N 4 Ethoxyphenyl N,n Diphenylurea

Emerging Research Areas and Unexplored Properties

The future study of N'-(4-ethoxyphenyl)-N,N-diphenylurea is likely to be driven by interdisciplinary approaches, bridging organic synthesis, medicinal chemistry, and materials science. Given the known biological activities of many substituted ureas, a primary focus of emerging research will likely be the comprehensive biological screening of this compound. benthamdirect.com

Potential Biological Activities: The urea (B33335) moiety is a privileged structure in drug discovery, known to interact with a wide range of biological targets. frontiersin.orgnih.gov Aryl urea derivatives, in particular, have been successfully developed as kinase inhibitors for cancer therapy. frontiersin.orgfrontiersin.org Future research could therefore involve screening this compound against a panel of protein kinases implicated in various cancers. Furthermore, the structural similarities to compounds with reported anti-diabetic, anti-inflammatory, and antimicrobial properties suggest that these are also promising areas for investigation. benthamdirect.comnih.gov

Unexplored Physicochemical and Material Properties: The photophysical properties of this compound remain largely unexplored. The presence of multiple aromatic rings suggests potential for interesting fluorescence or phosphorescence characteristics, which could be investigated through detailed spectroscopic analysis. Such properties could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. Moreover, the N-H group of the urea functionality provides a site for hydrogen bonding, which could lead to the formation of self-assembled supramolecular structures with unique material properties.

Challenges and Opportunities in the Synthesis and Application

While the synthesis of substituted ureas is a well-established area of organic chemistry, challenges and opportunities remain, particularly concerning the development of more sustainable and efficient methods.

Synthetic Challenges and Green Chemistry Approaches: The traditional synthesis of substituted ureas often involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.govrsc.org A significant challenge lies in developing greener synthetic routes to this compound that avoid these toxic intermediates. Opportunities exist in the exploration of catalytic methods using carbon dioxide as a C1 source or the development of one-pot, multi-component reactions that increase efficiency and reduce waste. researchgate.netrsc.org The purification of highly crystalline ureas can also be challenging, and the development of scalable purification methods that avoid column chromatography would be a significant advance. njit.edu

Opportunities for Novel Applications: The N,N-diphenyl substitution pattern in this compound introduces a significant steric bulk and a non-planar conformation around one of the nitrogen atoms. nih.gov This structural feature could be exploited in the design of new catalysts or materials. For instance, the compound could be investigated as an organocatalyst, where the urea moiety can act as a hydrogen bond donor to activate substrates. In materials science, the bulky diphenyl groups could influence the packing of the molecules in the solid state, potentially leading to materials with interesting porosity or guest-binding properties.

Broader Impact of Research on Substituted Urea Compounds

The study of specific molecules like this compound contributes to the broader understanding and application of the vast class of substituted urea compounds. Research in this area has far-reaching implications across multiple scientific disciplines.

Advancements in Medicinal Chemistry: The continued exploration of substituted ureas as bioactive molecules fuels the drug discovery pipeline. acs.org Each new compound that is synthesized and tested provides valuable structure-activity relationship (SAR) data, which helps medicinal chemists to design more potent and selective drugs with improved pharmacokinetic properties. nih.govfrontiersin.org The development of urea-based drugs for a wide range of diseases, from cancer to infectious diseases and metabolic disorders, highlights the enduring importance of this chemical class. benthamdirect.comfrontiersin.org

Innovation in Agrochemicals and Materials Science: Substituted ureas have a long history of use as herbicides and plant growth regulators. benthamdirect.comrsc.org Ongoing research can lead to the development of new agrochemicals with improved efficacy and better environmental profiles. In materials science, the ability of ureas to form strong hydrogen bonds is being harnessed to create novel polymers, resins, and supramolecular assemblies with applications ranging from coatings and adhesives to advanced functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-ethoxyphenyl)-N,N-diphenylurea, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-ethoxyaniline with phenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C yields the target compound. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to isocyanate) and using catalysts like triethylamine (5 mol%) can improve yields to ~75–85% .
  • Key Variables : Temperature control (<10°C minimizes side reactions), solvent polarity (aprotic solvents preferred), and exclusion of moisture (to prevent hydrolysis of intermediates).

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, multiplet), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and urea NH protons (δ 8.2–9.0 ppm, broad singlet) .
  • ¹³C NMR : Confirm carbonyl (C=O) at δ 155–160 ppm and ethoxy carbons (OCH₂CH₃ at δ 63–65 ppm, CH₃ at δ 14–16 ppm) .
    • IR Spectroscopy : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by >10-fold) may arise from differences in assay conditions (pH, ionic strength) or compound purity.
  • Resolution :

  • Reproducibility Checks : Validate protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Purity Assessment : Use HPLC-MS (≥98% purity threshold) to rule out impurities affecting activity .
  • Structural Analogs : Compare activities of derivatives (e.g., chloro vs. ethoxy substituents) to isolate substituent effects .

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., cyclooxygenase-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the urea moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
    • Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What experimental designs mitigate degradation of this compound under physiological conditions?

  • Stability Profiling :

  • pH Stability : Incubate compound in buffers (pH 1–10) at 37°C; monitor degradation via LC-MS. Degradation peaks at pH <3 (acid hydrolysis) suggest enteric coating for oral delivery .
  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra (λmax ~270 nm) track photodegradation .
    • Formulation Strategies : Encapsulate in PLGA nanoparticles to enhance stability in serum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.